Bis(4-dodecylphenyl)iodanium chloride

Description

Introduction to Bis(4-Dodecylphenyl)iodonium Salts

Historical Development of Hypervalent Iodine Compounds

The study of hypervalent iodine compounds originated in the mid-20th century, driven by the recognition of iodine’s ability to form stable species exceeding the traditional octet configuration. Early work focused on inorganic iodates and periodates, but the synthesis of organoiodine derivatives, such as iodobenzene dichloride (C~6~H~5~ICl~2~), marked a pivotal shift toward organic applications. Diaryliodonium salts, first reported in 1894 by Hartmann and Meyer, were initially regarded as chemical curiosities due to their unusual bonding and instability. However, the latter half of the 20th century saw systematic investigations into their reactivity, particularly their capacity to act as aryl cation equivalents in electrophilic arylations. The development of alkyl-substituted variants, including bis(4-dodecylphenyl)iodonium chloride, emerged from efforts to enhance solubility in nonpolar media and stabilize reactive intermediates in polymer chemistry and catalysis.

Structural Classification of Diaryliodonium Salts

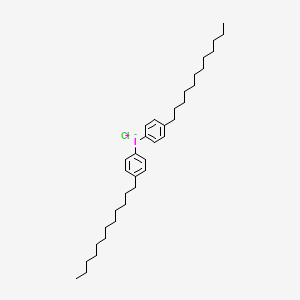

Diaryliodonium salts belong to the broader class of λ³-iodanes, characterized by a central iodine atom in the +3 oxidation state bonded to two aryl groups and one σ-bonded counterion. The IUPAC nomenclature assigns these compounds as diaryliodonium salts, where the iodine atom adopts a trigonal bipyramidal geometry with two aryl ligands occupying equatorial positions and the counterion (e.g., chloride) in an axial site. This geometry facilitates delocalization of the positive charge across the iodine atom and aryl rings, rendering the salts potent electrophiles.

In bis(4-dodecylphenyl)iodonium chloride, the iodine center is coordinated to two 4-dodecylphenyl groups and a chloride ion. The presence of long-chain dodecyl substituents introduces steric bulk and lipophilicity, which profoundly influence the compound’s crystallinity and solubility. Unlike compact aryl groups (e.g., phenyl or tolyl), the dodecyl chains disrupt π-π stacking interactions, reducing melting points and enhancing compatibility with organic solvents such as toluene or dichloromethane. This structural modification aligns with trends observed in other alkyl-substituted iodonium salts, where branched or linear alkyl groups improve processability in polymer matrices.

Table 1: Comparative Properties of Selected Diaryliodonium Salts

Significance of Alkyl-Substituted Diaryliodonium Derivatives

The incorporation of alkyl chains into diaryliodonium salts addresses critical limitations of their parent analogs, particularly in nonpolar reaction media. For bis(4-dodecylphenyl)iodonium chloride, the dodecyl groups serve dual roles: (1) they act as lipophilic solubilizing agents, enabling homogeneous dissolution in organic solvents, and (2) they stabilize reactive intermediates through steric shielding, mitigating undesired side reactions such as ligand exchange or iodine reduction. These attributes are exploited in photopolymerization initiators, where the salt’s solubility in monomeric substrates ensures efficient radical generation under near-infrared (NIR) irradiation.

Furthermore, the electron-donating nature of alkyl substituents modulates the electrophilicity of the iodonium center. While electron-withdrawing groups enhance arylating potency, alkyl chains slightly attenuate reactivity, allowing for milder reaction conditions in metal-catalyzed cross-couplings. For instance, copper-catalyzed cycloadditions employing bis(4-dodecylphenyl)iodonium chloride exhibit improved regioselectivity compared to unsubstituted analogs, as the bulky dodecyl groups favor specific transition-state geometries. This balance of reactivity and stability underscores the compound’s versatility in synthesizing complex heterocycles and functionalized aromatics.

In materials science, the salt’s compatibility with hydrophobic matrices has spurred innovations in coatings and adhesives. Its ability to generate aryl radicals under NIR light enables spatially controlled polymer curing, a feature leveraged in 3D printing and microfabrication. The compound’s thermal stability—a consequence of robust C–I bonds and steric protection—further enhances its utility in high-temperature processing applications.

Properties

CAS No. |

143086-87-7 |

|---|---|

Molecular Formula |

C36H58ClI |

Molecular Weight |

653.2 g/mol |

IUPAC Name |

bis(4-dodecylphenyl)iodanium;chloride |

InChI |

InChI=1S/C36H58I.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;/h25-32H,3-24H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

MHAWBNRTGDFEKR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCCCCCCCCCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-dodecylphenyl)iodanium chloride typically involves the reaction of iodobenzene derivatives with suitable oxidizing agents. One common method is the reaction of 4-dodecylphenyl iodide with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired iodonium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Bis(4-dodecylphenyl)iodanium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form iodobenzene derivatives.

Substitution: It can participate in substitution reactions where the iodonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodonium compounds, while reduction typically produces iodobenzene derivatives .

Scientific Research Applications

Chemistry: In chemistry, bis(4-dodecylphenyl)iodanium chloride is used as a photoinitiator in polymerization reactions. It helps initiate the polymerization process when exposed to light, making it valuable in the production of various polymers and coatings .

Biology and Medicine: While its direct applications in biology and medicine are limited, its role as a photoinitiator can be leveraged in the development of biocompatible materials and drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of adhesives, coatings, and other polymer-based products. Its ability to initiate polymerization under light exposure makes it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism of action of bis(4-dodecylphenyl)iodanium chloride primarily involves its role as a photoinitiator. When exposed to light, it undergoes photolysis, leading to the formation of reactive species that initiate polymerization. The compound absorbs light energy, which causes the cleavage of the iodonium bond, generating reactive intermediates that propagate the polymerization process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis(4-dodecylphenyl)iodanium chloride with structurally or functionally related compounds, emphasizing substituent effects, counterion roles, and application-specific performance.

Structural Analogs: Alkyl Chain Length and Substituent Position

Bis(4-methylphenyl)iodonium chloride :

Shorter methyl groups reduce lipophilicity, leading to lower solubility in organic solvents compared to the dodecyl derivative. Studies show that shorter alkyl chains decrease thermal stability (decomposition at ~150°C vs. >200°C for dodecyl analogs) .- Key Difference : The dodecyl chains enhance membrane permeability in drug-delivery systems, whereas methyl analogs are more suited for aqueous-phase reactions.

Bis(4-octylphenyl)iodonium tetrafluoroborate :

Replacing chloride with BF₄⁻ increases electrochemical stability, making it preferable for photoinitiator applications. The octyl chains (C₈H₁₇) balance solubility and reactivity but lack the surfactant-like properties of dodecyl derivatives .

Counterion Effects

- Bis(4-dodecylphenyl)iodonium hexafluorophosphate :

The PF₆⁻ counterion improves ionic conductivity in electrolytes compared to chloride, but chloride derivatives exhibit stronger Lewis acidity, favoring catalytic applications .

Functional Comparison with Non-Iodonium Salts

- Bis(4-aminophenyl)disulfide dihydrochloride: Despite structural similarities (bis-aromatic groups), the disulfide’s redox-active sulfur centers enable distinct reactivity in polymerization, contrasting with the iodonium’s photooxidation capabilities .

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Solubility (in CH₂Cl₂) | Thermal Stability (°C) | Key Application |

|---|---|---|---|

| Bis(4-dodecylphenyl)iodanium Cl⁻ | High | >200 | Surfactant synthesis |

| Bis(4-methylphenyl)iodanium Cl⁻ | Moderate | ~150 | Organic catalysis |

| Bis(4-octylphenyl)iodanium BF₄⁻ | High | 180 | Photoinitiators |

| Bis(4-aminophenyl)disulfide·2HCl | Low | 160 | Redox-mediated reactions |

Research Findings and Gaps

- Synthetic Challenges : The steric bulk of dodecyl groups complicates purification, necessitating chromatographic techniques akin to those used for Zygocaperoside isolation .

- Toxicity Predictions : Data mining approaches suggest that iodonium salts with long alkyl chains may exhibit lower acute toxicity compared to aromatic amines, though experimental validation is pending .

- Stability in Aqueous Media : Chloride counterions increase hygroscopicity, limiting use in moisture-sensitive applications compared to PF₆⁻ or BF₄⁻ salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.